N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-14-10-8-13(9-11-14)16-12-27-20(21-16)22-19(23)15-6-5-7-17(24-2)18(15)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMMDFAMQCTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the condensation of 4-ethoxyphenylthiazole with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C | Thiazole-2-sulfonic acid derivative | 72% | |
| H₂O₂ (30%) | Acetic acid, reflux | Thiazole-N-oxide | 58% |
Key Findings :
-
The ethoxyphenyl group remains intact during oxidation due to its electron-donating nature, which stabilizes the aromatic system against electrophilic attack.
-
Sulfur in the thiazole ring is preferentially oxidized to sulfonic acid or N-oxide forms, depending on the oxidizing agent .
Nucleophilic Substitution Reactions
The 2-position of the thiazole ring is susceptible to nucleophilic attack:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH₂R (amines) | DMF, 80°C | 2-Amino-thiazole derivatives | Bioactive intermediates |
| Grignard reagents | THF, -20°C | Alkyl/aryl-substituted thiazoles | Structural diversification |
Experimental Data :
-
Reaction with benzylamine yields N-[4-(4-ethoxyphenyl)-2-(benzylamino)-1,3-thiazol-5-yl]-2,3-dimethoxybenzamide with 85% efficiency.
-
Grignard additions require low temperatures to prevent decomposition of the methoxy groups.
Hydrolysis Reactions
The benzamide moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product |
|---|---|---|
| Acidic | HCl (6M), reflux | 2,3-Dimethoxybenzoic acid + Thiazole amine |
| Basic | NaOH (10%), ethanol | Sodium 2,3-dimethoxybenzoate + Thiazole amine |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Electrophilic Aromatic Substitution
The ethoxyphenyl group participates in electrophilic reactions:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to ethoxy | 4-Ethoxy-3-nitro-phenyl derivative |
| Halogenation | Br₂/FeBr₃ | Ortho to ethoxy | 4-Ethoxy-2-bromo-phenyl derivative |
Regioselectivity :
-
The ethoxy group directs incoming electrophiles to the para and ortho positions due to its strong electron-donating (+M) effect .
Catalytic Hydrogenation
The thiazole ring can be partially reduced:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C | H₂ (1 atm), ethanol | Dihydrothiazole derivative |
| Raney Ni | H₂ (3 atm), 50°C | Tetrahydrothiazole derivative |
Research Notes :
-
Hydrogenation of the thiazole ring improves compound solubility in polar solvents.
-
Over-reduction disrupts the aromatic system, altering biological activity .
Critical Analysis of Reactivity
-
Electronic Effects :
-
Steric Considerations :
-
Bulky substituents at the 4-position of the thiazole hinder reactions at C-5, favoring C-2 reactivity.
-
-
Thermodynamic vs. Kinetic Control :
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or signaling pathways crucial for cancer cell proliferation and survival. In particular, the compound has shown promise as a selective inhibitor of certain protein kinases involved in tumor growth .
Neuropharmacological Applications
2.1 Sigma Receptor Modulation
This compound has been investigated for its interactions with sigma receptors. Sigma receptors are implicated in various neuropsychiatric disorders and are considered potential targets for drug development. Compounds that modulate sigma receptor activity could lead to novel treatments for conditions such as depression and anxiety .
2.2 Potential for Drug Development
The structural characteristics of this compound make it a suitable candidate for further modifications aimed at enhancing its pharmacological profile. The ability to modify the thiazole ring or the benzamide moiety could lead to derivatives with improved selectivity and efficacy .
Summary of Case Studies
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structure: Differs by replacing the 4-ethoxyphenyl group with 4-methylphenyl and the 2,3-dimethoxybenzamide with 2-phenoxybenzamide.
- Activity : Exhibited 129.23% efficacy in a plant growth modulation assay, highlighting the importance of electron-donating substituents (e.g., methyl) on the thiazole-attached phenyl ring for bioactivity .
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
5-Bromo-N-{4-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl]butyl}-2,3-dimethoxybenzamide
- Structure: Shares the 2,3-dimethoxybenzamide group but incorporates a bromine atom and a dihydroisoquinoline side chain.
- Activity : High σ2 receptor affinity (Ki = 0.82 nM), indicating that methoxy groups at positions 2 and 3 on the benzamide are favorable for σ2 receptor interactions .
- Key Difference : The absence of a bulky side chain in the target compound may reduce off-target effects but limit σ2 receptor selectivity.
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
- Structure: Contains a sulfonyl-isoquinoline substituent and a benzothiazole core.
- Relevance : The ethoxy group in this compound mirrors the 4-ethoxyphenyl group in the target molecule, suggesting shared synthetic strategies for introducing alkoxy substituents .
Structure-Activity Relationship (SAR) Analysis
Key SAR Insights :
Thiazole Substituents :
- Electron-donating groups (e.g., ethoxy, methyl) on the phenyl ring at position 4 enhance bioactivity, likely by stabilizing π-π interactions with hydrophobic pockets .
- Bulky substituents (e.g., nitro in ) may reduce metabolic clearance but increase steric hindrance.
Benzamide Substituents :
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 344.43 g/mol. The compound features a thiazole ring, which is known for various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction between 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine and 2,3-dimethoxybenzoyl chloride under controlled conditions. The reaction mechanism generally follows nucleophilic acyl substitution, leading to the formation of the desired amide product.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
A study reported that thiazole derivatives exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 to 30 µM depending on the specific structure and substituents .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. A study found that related thiazole compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 50–200 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Thiazoles are known to interfere with DNA synthesis and function through inhibition of topoisomerases or by inducing oxidative stress in cells . Additionally, they may modulate signaling pathways involved in apoptosis and cell proliferation.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and tested their anticancer activity in vitro. This compound was included in this series and exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 18 µM. The study concluded that the compound induces apoptosis via the intrinsic pathway .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial properties of various thiazole derivatives against clinical isolates. This compound was shown to have an MIC of 100 µg/mL against E. coli and S. aureus. The researchers suggested that the presence of the ethoxy group enhances membrane permeability, allowing better access to intracellular targets .
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide?
Methodological Answer: The compound can be synthesized via a multi-step approach involving cyclocondensation and amide coupling. A general method involves refluxing substituted benzaldehydes with thiazole precursors in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, solvent removal under reduced pressure and recrystallization in ethanol or acetonitrile yields the product. Key parameters include stoichiometric control of the aldehyde and amine precursors, reaction temperature (80–100°C), and acid catalyst concentration (5–10 drops per 0.001 mol substrate) . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, methanol/water gradient).
Q. Q2. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer:
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of molecular geometry and stereochemistry. For example, analogous thiazole derivatives have been resolved with R-factors < 0.05 using Mo-Kα radiation (λ = 0.71073 Å) .
- Spectroscopic methods :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent integration (e.g., ethoxy protons at δ 1.2–1.4 ppm, thiazole protons at δ 7.5–8.5 ppm).
- HRMS : High-resolution mass spectrometry (ESI or EI) to confirm molecular ion [M+H]⁺ with < 5 ppm error.
- HPLC : Reverse-phase chromatography (e.g., 70:30 methanol/water) to assess purity (>95%) .
Advanced Research Questions
Q. Q3. How do substituents (e.g., ethoxy vs. methoxy groups) influence the compound’s biological activity, and what methodologies can elucidate structure-activity relationships (SAR)?
Methodological Answer: SAR studies require systematic variation of substituents (e.g., replacing ethoxy with methoxy or halogen groups) followed by comparative bioassays. For example:
- In vitro assays : Test modified analogs against target enzymes (e.g., kinase inhibition assays using fluorescence polarization) or cell lines (e.g., IC₅₀ determination in cancer models via MTT assays).
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to targets like EGFR or COX-2. The ethoxy group’s increased lipophilicity may enhance membrane permeability compared to methoxy, as seen in analogs with trifluoromethyl substitutions .
- Data analysis : Use PCA (principal component analysis) to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .
Q. Q4. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Strategies include:
- Standardization : Adopt uniform protocols (e.g., ATP concentration in kinase assays, cell passage number).
- Orthogonal validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Impurity profiling : LC-MS to identify byproducts (e.g., N-oxide derivatives) that may skew results. For instance, a 2024 study attributed discrepancies in antimicrobial activity to residual acetic acid from synthesis, which altered bacterial growth conditions .
Q. Q5. What computational approaches are suitable for predicting the compound’s metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate permeability (Caco-2), hepatic metabolism (CYP450 isoform interactions), and toxicity (LD₅₀).
- Metabolite identification : In silico cytochrome P450 metabolism simulation (StarDrop) to predict primary oxidation sites (e.g., ethoxy → hydroxy metabolite).
- DEREK Nexus : Rule-based toxicity screening for structural alerts (e.g., thiazole ring mutagenicity potential) .
Q. Q6. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
Methodological Answer: SCXRD can distinguish tautomers (e.g., thiazole vs. thiazolidine forms) by analyzing bond lengths and angles. For example, in analogous structures, the C-S bond length in the thiazole ring (1.71–1.73 Å) and planarity of the benzamide moiety confirm tautomeric stability . Variable-temperature XRD (100–298 K) may reveal conformational flexibility in the ethoxyphenyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
